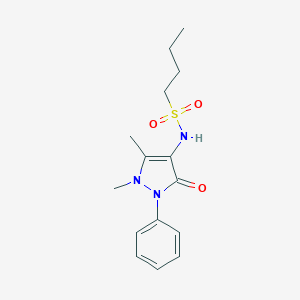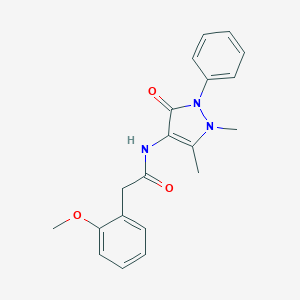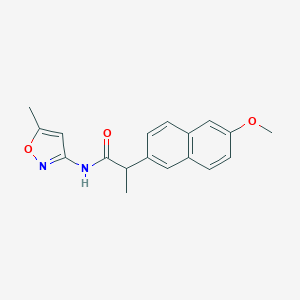![molecular formula C17H14N4O3S B353795 N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 332358-22-2](/img/structure/B353795.png)
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide, also known as APPOSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APPOSA is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, which makes it an interesting compound for researchers to study.
作用機序
The exact mechanism of action of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in cells, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been shown to exhibit various biochemical and physiological effects in different cell types. The compound has been reported to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in different tissues. Moreover, the compound has been shown to exhibit anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide in lab experiments is its ability to exhibit multiple biological activities, which makes it an interesting compound for researchers to study. Additionally, the compound is relatively easy to synthesize in the laboratory, which makes it readily available for research purposes. However, one of the limitations of using N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide. One potential area of research is the development of new derivatives of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide and its potential applications in different fields. Furthermore, the development of new methods for synthesizing N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide could help to improve its availability for research purposes.
In conclusion, N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits multiple biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the potential applications of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide and to develop new derivatives with improved biological activities.
合成法
The synthesis of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves the reaction of 2-amino-5-pyridin-3-yl-[1,3,4]oxadiazole with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide as a white solid with a yield of around 60%.
科学的研究の応用
N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHWGJTTZTZWQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridyl{[3-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B353720.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)
![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)
![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)




